molecular formula C19H19ClN2O3 B4429771 1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

Cat. No. B4429771
M. Wt: 358.8 g/mol
InChI Key: ZJCBETPKNUJTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine, commonly known as CPD, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CPD is a piperazine derivative that belongs to the class of psychoactive substances known as phenylpiperazines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

CPD acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also exhibits moderate affinity for dopamine receptors, particularly the D2 receptor. This mechanism of action is believed to underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
CPD has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. CPD has also been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

CPD has several advantages as a research tool. It exhibits high affinity and selectivity for serotonin and dopamine receptors, which makes it a useful compound for studying the function of these receptors. However, its potential psychoactive effects may limit its use in certain experimental designs.

Future Directions

There are several potential future directions for research on CPD. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. CPD may also have potential as a neuroprotective agent for the treatment of stroke and traumatic brain injury. Additionally, further studies are needed to elucidate its mechanism of action and to develop more selective compounds based on its structure.

Scientific Research Applications

CPD has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-2-1-3-16(13-15)21-6-8-22(9-7-21)19(23)14-4-5-17-18(12-14)25-11-10-24-17/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBETPKNUJTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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